N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with a unique structure that combines a furan ring, a dibenzo[b,e][1,4]diazepine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the dibenzo[b,e][1,4]diazepine core can be reduced to form alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted acetamide compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[11-(thiophen-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-(3,5-dimethylphenyl)-2-[11-(pyridin-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide lies in its specific combination of structural elements, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C27H27N3O3/c1-17-13-18(2)15-19(14-17)28-25(32)16-30-22-9-4-3-7-20(22)29-21-8-5-10-23(31)26(21)27(30)24-11-6-12-33-24/h3-4,6-7,9,11-15,27,29H,5,8,10,16H2,1-2H3,(H,28,32) |
InChI Key |
VAJSXTWRMFMWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5)C |
Origin of Product |
United States |
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